Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane
Beschreibung
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane is a compound belonging to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, a trichloromethyl group, and an oxo group
Eigenschaften
CAS-Nummer |
56641-76-0 |
|---|---|
Molekularformel |
C13H10Cl3OP |
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
[phenyl(trichloromethyl)phosphoryl]benzene |
InChI |
InChI=1S/C13H10Cl3OP/c14-13(15,16)18(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
UVZRLZLCKCSYEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with trichloromethylating agents under controlled conditions. One common method involves the use of trichloromethyl chloroformate as the trichloromethylating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used to substitute the trichloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane oxide, while reduction may yield diphenylphosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It may also interact with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with similar applications in organic synthesis and coordination chemistry.
Diphenylphosphine oxide: A related compound with similar chemical properties and reactivity.
Trichloromethylphosphine: Another organophosphorus compound with a trichloromethyl group.
Uniqueness
Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both diphenyl and trichloromethyl groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
